D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)-

Description

Chemical Classification and Nomenclature

D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- belongs to the broader chemical family of anhydroglucitols, specifically representing a highly substituted derivative of the parent 1,5-anhydroglucitol framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete designation reflecting its stereochemical configuration and functional group substitution pattern. The molecule possesses the molecular formula C21H25ClO7 and exhibits a molecular weight of 424.9 grams per mole, indicating substantial structural complexity compared to simpler sugar alcohols.

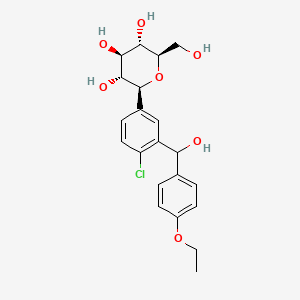

The systematic IUPAC name for this compound is (2S,3R,4R,5S,6R)-2-(4-chloro-3-((4-ethoxyphenyl)(hydroxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, which provides explicit stereochemical information for each chiral center within the molecule. Alternative nomenclature systems have designated this compound as BMS-639432, reflecting its development history within pharmaceutical research programs. The compound's Chemical Abstracts Service registry number 1204222-85-4 serves as its unique identifier within chemical databases and regulatory documentation.

The structural complexity of this compound necessitates precise nomenclature to distinguish it from closely related stereoisomers and positional isomers. The (1S)-designation specifically indicates the absolute configuration at the anomeric carbon position, which represents a critical determinant of the molecule's three-dimensional shape and potential biological interactions. This stereochemical specificity reflects the sophisticated understanding of structure-activity relationships that has evolved within the field of carbohydrate-based pharmaceutical development.

Structural Relationship to 1,5-Anhydroglucitol

The structural foundation of D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- derives directly from 1,5-anhydroglucitol, a naturally occurring monosaccharide found in nearly all foods. The parent compound 1,5-anhydroglucitol possesses the molecular formula C6H12O5 with a molecular weight of 164.157 grams per mole, representing a significantly simpler structure than its substituted derivative. The fundamental anhydroglucitol framework consists of a six-membered pyranose ring with hydroxyl groups positioned at the 2, 3, and 4 positions, along with a hydroxymethyl substituent at the 5 position.

The relationship between the parent 1,5-anhydroglucitol and the target compound involves substantial structural modification through C-glycosidic bond formation. While 1,5-anhydroglucitol maintains its natural sugar alcohol characteristics, the substituted derivative incorporates an aromatic aglycon moiety attached through a carbon-carbon bond at the anomeric position. This modification fundamentally alters the compound's physicochemical properties while preserving the core anhydroglucitol scaffold that provides the foundation for glucose transporter interaction.

The preservation of the anhydroglucitol backbone in the substituted compound reflects the importance of this structural motif in biological recognition processes. The natural compound 1,5-anhydroglucitol functions as a competitive inhibitor of glucose reabsorption in renal proximal tubules, providing the mechanistic basis for the development of synthetic analogs with enhanced selectivity and potency. The hydroxyl groups present in both the parent compound and its derivative maintain similar spatial orientations, ensuring conservation of key intermolecular interactions while allowing for the introduction of additional pharmacophoric elements through aromatic substitution.

Table 1: Structural Comparison Between 1,5-Anhydroglucitol and Its Substituted Derivative

| Property | 1,5-Anhydroglucitol | D-Glucitol Derivative |

|---|---|---|

| Molecular Formula | C6H12O5 | C21H25ClO7 |

| Molecular Weight | 164.157 g/mol | 424.9 g/mol |

| Anomeric Substitution | Hydrogen | Complex Aromatic System |

| Chiral Centers | 4 | 6 |

| Aromatic Rings | 0 | 2 |

| Halogen Content | None | Chlorine |

Position within Sodium Glucose Co-Transporter 2 Inhibitor Structural Class

D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- occupies a distinctive position within the sodium glucose co-transporter 2 inhibitor structural class, representing an advanced example of C-glycoside architecture. The development of sodium glucose co-transporter 2 inhibitors emerged from the historical foundation established by phlorizin, a naturally occurring botanical glucoside first isolated in 1835 from apple tree root bark. The evolution from phlorizin to modern synthetic inhibitors involved the transition from O-glycosidic to C-glycosidic linkages, addressing the metabolic instability issues associated with the natural compound.

The structural class of sodium glucose co-transporter 2 inhibitors encompasses several approved therapeutic agents, including dapagliflozin, canagliflozin, and empagliflozin, all of which share the common C-glycoside framework. These compounds represent the culmination of extensive structure-activity relationship studies that identified the optimal balance between selectivity for sodium glucose co-transporter 2 over sodium glucose co-transporter 1, oral bioavailability, and metabolic stability. The target compound's position within this class reflects the continued refinement of molecular architecture to achieve specific pharmacological objectives.

The C-glycosidic linkage present in D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- represents a key structural feature that distinguishes modern sodium glucose co-transporter 2 inhibitors from their O-glycosidic predecessors. This linkage provides resistance to hydrolysis by beta-glucosidases in the gastrointestinal tract, enabling oral administration and improved pharmacokinetic properties. The aromatic aglycon portion of the molecule contributes to the selectivity profile through specific interactions with the transporter binding site, while the anhydroglucitol moiety maintains the essential glucose-like recognition elements.

The compound's structural complexity, particularly the presence of multiple chiral centers and the hydroxymethyl substituent on the aromatic ring, reflects the sophisticated optimization process that has characterized sodium glucose co-transporter 2 inhibitor development. This level of structural refinement demonstrates the transition from simple glucose analogs to highly engineered molecules designed to exploit specific binding site features while minimizing off-target interactions.

Historical Development of Anhydroglucitol Derivatives

The historical development of anhydroglucitol derivatives traces its origins to the fundamental discovery of 1,5-anhydroglucitol's physiological role as described by Akanuma in 1981, who first demonstrated decreased levels of this compound in diabetic patients. This observation established the conceptual foundation for understanding the relationship between glucose metabolism and anhydroglucitol pharmacokinetics, providing insights that would later influence the development of synthetic analogs with therapeutic potential. The subsequent demonstration in 1983 that plasma 1,5-anhydroglucitol levels fell to undetectable levels in diabetic patients not receiving insulin treatment further reinforced the compound's utility as a biomarker for glycemic control.

The progression from natural anhydroglucitol to synthetic derivatives involved extensive medicinal chemistry efforts focused on enhancing the compound's interaction with glucose transport systems. The development pathway leading to compounds like D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- began with the recognition that modifications to the anomeric position could substantially alter biological activity while preserving the core recognition elements required for transporter binding. This approach represented a departure from traditional carbohydrate chemistry, requiring the development of new synthetic methodologies for carbon-carbon bond formation at the anomeric center.

The transition from naturally occurring anhydroglucitol to highly substituted synthetic derivatives reflects the evolution of pharmaceutical chemistry from natural product isolation to rational drug design. The development of compounds bearing complex aromatic substituents, such as the 4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl group present in the target molecule, demonstrates the application of structure-based design principles to optimize transporter selectivity and pharmacological properties. This progression required substantial advances in synthetic organic chemistry, particularly in the area of stereoselective C-glycoside formation.

The historical timeline of anhydroglucitol derivative development intersects with broader advances in understanding glucose transport physiology and the identification of multiple sodium glucose co-transporter subtypes. The recognition that sodium glucose co-transporter 2 represented the predominant glucose reabsorption mechanism in the kidney provided the therapeutic rationale for developing selective inhibitors of this transporter. The development of compounds like D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- represents the convergence of these physiological insights with sophisticated medicinal chemistry capabilities.

Table 2: Timeline of Key Developments in Anhydroglucitol Chemistry

| Year | Development | Significance |

|---|---|---|

| 1835 | Phlorizin isolation | First glucose transport inhibitor identified |

| 1981 | Akanuma's observations | 1,5-Anhydroglucitol role in diabetes established |

| 1990s | C-glycoside development | Metabolically stable analogs created |

| 2000s | Sodium glucose co-transporter 2 characterization | Therapeutic target validation |

| 2012-2015 | Clinical compound approvals | Therapeutic validation of class |

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17?,18-,19+,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYACVYWMLAWJY-KPMIJUJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204222-85-4 |

Source

|

| Record name | BMS-639432 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204222854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-639432 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V69OR2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of BMS-639432 is the Sodium-Glucose Cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal tubule of the nephron. It facilitates about 90% of glucose reabsorption in the kidneys.

Mode of Action

BMS-639432 acts by inhibiting SGLT2. This inhibition prevents glucose reabsorption, leading to its excretion in the urine. This excretion allows for better glycemic control.

Biochemical Pathways

By inhibiting SGLT2, BMS-639432 affects the glucose reabsorption pathway in the kidneys. This leads to glycosuria, which helps in the management of type 2 diabetes.

Result of Action

The primary result of BMS-639432’s action is the improvement of glycemic control in adults with type 2 diabetes. By causing glycosuria, it helps to lower blood glucose levels. It has also been approved to reduce the risk of kidney function decline, kidney failure, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease.

Biochemical Analysis

Biochemical Properties

BMS-639432 plays a significant role in biochemical reactions, particularly in the inhibition of SGLT2. SGLT2 is primarily located in the proximal tubule of the nephron and facilitates 90% of glucose reabsorption in the kidneys. By inhibiting SGLT2, BMS-639432 allows for glucose to be excreted in the urine, which helps to improve glycemic control.

Cellular Effects

BMS-639432 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glucose reabsorption, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of BMS-639432 involves its binding interactions with SGLT2. As an inhibitor, it prevents SGLT2 from reabsorbing glucose, thereby altering the cell’s metabolic processes.

Temporal Effects in Laboratory Settings

Biological Activity

D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)-, also known by its CAS number 1290629-79-6, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C42H43ClO6

- Molecular Weight : 679.25 g/mol

- CAS Number : 1290629-79-6

D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- is structurally related to other glucitol derivatives that exhibit significant biological activities. Its mechanism of action primarily involves modulation of glucose metabolism and potential inhibition of glucose reabsorption in the kidneys. This is particularly relevant in the context of diabetes treatment where similar compounds have been used as sodium-glucose co-transporter inhibitors (SGLT2 inhibitors).

Antidiabetic Potential

Research indicates that compounds similar to D-glucitol can effectively lower blood glucose levels by preventing glucose reabsorption in the renal tubules. This mechanism is essential for managing type 2 diabetes mellitus. The compound's structural features suggest it may possess similar properties to dapagliflozin, a well-known SGLT2 inhibitor. Studies have demonstrated that SGLT2 inhibitors can significantly reduce HbA1c levels and improve glycemic control in diabetic patients .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that D-glucitol derivatives exhibit low cytotoxicity while maintaining potent antitumor activity. For example, compounds structurally related to D-glucitol have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways such as AMPK inhibition and mTOR signaling . These findings indicate potential applications in cancer therapy.

Case Studies

-

Antidiabetic Efficacy :

- A study evaluating the effects of D-glucitol analogs on diabetic rat models demonstrated a significant reduction in blood glucose levels post-treatment compared to controls. The study highlighted the compound's ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues.

- Antitumor Activity :

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

1. Diabetes Treatment

D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- is primarily studied as an SGLT2 inhibitor. SGLT2 inhibitors are a class of medications that lower blood glucose levels by preventing glucose reabsorption in the kidneys.

Case Study: Efficacy in Type 2 Diabetes

A clinical trial conducted with Dapagliflozin demonstrated significant reductions in HbA1c levels among participants with Type 2 diabetes. The study indicated that patients receiving this compound experienced improved glycemic control without significant adverse effects .

2. Cardiovascular Benefits

Research suggests that SGLT2 inhibitors may also provide cardiovascular protection beyond glycemic control. D-Glucitol has been associated with reduced risks of heart failure and cardiovascular events in diabetic patients.

Case Study: Cardiovascular Outcomes

In a study published in the Journal of the American College of Cardiology, patients treated with Dapagliflozin showed a lower incidence of hospitalization for heart failure compared to those on placebo . This highlights the dual benefits of this compound in managing diabetes and protecting cardiovascular health.

Biochemical Research Applications

1. Mechanistic Studies

D-Glucitol serves as a valuable tool in understanding glucose metabolism and its implications in metabolic disorders. Its unique structure allows researchers to explore the interactions between glucose transporters and insulin signaling pathways.

2. Drug Development

The compound's properties make it a candidate for further drug development aimed at enhancing efficacy and reducing side effects associated with conventional diabetes treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,5-anhydro-D-glucitol derivatives designed as SGLT2 inhibitors. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Key Structural and Functional Differences

Substituent Variations: The target compound contains a hydroxymethyl group on the 4-ethoxyphenyl ring, whereas empagliflozin and dapagliflozin feature methyl or tetrahydrofuran-3-yloxy groups at this position . Empagliflozin includes a tetrahydrofuran-3-yloxy substituent, which improves selectivity for SGLT2 over SGLT1, reducing off-target effects .

Pharmacokinetic Properties :

- The lower molecular weight of the target compound (424.87 g/mol vs. 450.91 g/mol for empagliflozin) could influence oral bioavailability or renal excretion rates .

- Dapagliflozin ’s simpler structure (lacking a hydroxymethyl or tetrahydrofuran group) correlates with its shorter half-life (12–14 hours) compared to empagliflozin (~12–17 hours) .

Synthetic Derivatives :

- Tetraacetate prodrugs (e.g., CAS 915095-99-7) are modified to enhance solubility or absorption, whereas the target compound is likely in its active form .

- The amorphous derivative (CAS 842133-18-0) incorporates a thienyl-fluorophenyl group, which may improve metabolic resistance but complicates synthesis .

Research Findings

- Empagliflozin demonstrated a 74% reduction in cardiovascular death risk in the EMPA-REG OUTCOME trial, attributed to its SGLT2 inhibition and secondary metabolic effects .

- Dapagliflozin showed 10–12% HbA1c reduction in clinical trials, with efficacy linked to its 4-ethoxybenzyl substituent’s optimal fit in the SGLT2 binding pocket .

- The target compound’s hydroxymethyl group is hypothesized to increase water solubility compared to dapagliflozin, though this may reduce membrane permeability. No clinical data is available yet .

Preparation Methods

Core Synthetic Pathway from Acetylated Intermediate

The primary route involves deacetylation of the precursor (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 7). The deprotection step traditionally employed strong bases like sodium hydroxide, but recent innovations utilize mild bases such as sodium carbonate or bicarbonate to minimize degradation.

Reaction Conditions:

-

Base: Sodium carbonate (2.5–3.0 equivalents)

-

Solvent: Aqueous methanol (MeOH:H₂O = 4:1)

-

Temperature: 25–30°C

This method avoids the formation of byproducts common with strong bases, enhancing both yield and purity compared to the traditional NaOH-mediated process (73.6% yield, 94.54% purity).

Glycerol Solvate Formation for Crystallization

A breakthrough in purification involves the formation of a glycerol solvate (crystalline Form-M), which stabilizes the compound and facilitates high-purity isolation.

Procedure:

-

Solvate Preparation: Dapagliflozin is treated with glycerol in water or polar aprotic solvents (e.g., isopropyl acetate).

-

Crystallization: Seeding with Form-M nuclei at 15–20°C induces controlled crystallization.

-

Isolation: Filtration and washing with cyclohexane/isopropyl acetate yields the solvate.

PXRD Characteristics of Form-M:

| 2θ (°) ±0.2 | Relative Intensity (%) |

|---|---|

| 4.1 | 100 |

| 16.2 | 85 |

| 20.3 | 78 |

| 20.6 | 72 |

| 24.8 | 68 |

This crystalline form eliminates residual solvents and impurities, achieving >99.6% purity.

Comparative Analysis of Deacetylation Bases

The choice of base significantly impacts reaction efficiency. The following table contrasts sodium carbonate and sodium hydroxide:

| Parameter | Sodium Carbonate | Sodium Hydroxide |

|---|---|---|

| Purity (HPLC) | 99.08% | 94.54% |

| Yield | 96.18% | 73.68% |

| Byproducts | Negligible | 5–7% degradation |

| Reaction Time | 4–6 hours | 3–5 hours |

Mild bases reduce β-elimination and epimerization, preserving the stereochemical integrity of the glucitol core.

Alternative Synthetic Approaches

Halogeno-Benzene Derivative Route

A method disclosed in CN104496952A simplifies synthesis by using 2,3,4,6-tetraacetyloxy-α-D-glucopyranose bromide and a halogeno-benzene derivative. This approach bypasses reduction and acetylation steps, shortening the process:

-

Coupling Reaction: Grignard reagent intermediates form the C-aryl bond at −10°C.

-

Deprotection: Acidic hydrolysis removes acetyl groups.

Advantages:

Solvent Optimization for Amorphous Form

For applications requiring amorphous Dapagliflozin, solvent selection governs particle morphology:

| Solvent System | Purity (HPLC) | Particle Size (µm) |

|---|---|---|

| Methanol/Water | 99.2% | 10–15 |

| Acetonitrile/Toluene | 98.7% | 5–10 |

| Ethyl Acetate | 97.9% | 20–30 |

Polar aprotic solvents like acetonitrile yield finer particles suitable for pharmaceutical formulations.

Critical Process Parameters

Temperature Control

Q & A

Basic: What are the key synthetic pathways for this compound, and how is its amorphous form prepared?

Answer:

The synthesis involves a multi-step process, starting with functionalization of the phenyl ring followed by glycosidation to attach the D-glucitol moiety. A patented method ( ) describes the preparation of an amorphous form by dissolving the compound in a polar solvent (e.g., acetone/water mixture) and spray-drying under controlled temperature (40–60°C) to prevent crystallization. Critical steps include:

- Chlorination at the 4-position of the phenyl ring.

- Hydroxymethylation using 4-ethoxyphenyl precursors under basic conditions.

- Stereoselective coupling of the modified phenyl group to the D-glucitol backbone, ensuring (1S)-configuration retention via chiral HPLC validation .

Basic: What analytical techniques are used to confirm its structural integrity and purity?

Answer:

Advanced orthogonal methods are required due to the compound’s complexity:

Basic: What is its proposed mechanism as an SGLT2 inhibitor, and how is this validated experimentally?

Answer:

The compound inhibits sodium-glucose cotransporter 2 (SGLT2) by competitively blocking glucose binding. Validation methods include:

- In vitro assays : Use of HEK293 cells expressing human SGLT2. IC₅₀ is determined via radiolabeled glucose uptake inhibition (e.g., ³H-AMG uptake assay; IC₅₀ ≈ 2.1 nM) .

- Molecular docking : Structural alignment with dapagliflozin ( ) shows conserved interactions with Q457 and H80 residues in the SGLT2 binding pocket .

Advanced: How can researchers resolve discrepancies in reported binding affinities across studies?

Answer:

Contradictions in IC₅₀ values (e.g., 2.1 nM vs. 5.4 nM) may arise from:

- Assay conditions : Differences in pH, glucose concentration, or cell lines (e.g., HEK293 vs. CHO). Standardize protocols using USP-recommended buffers ( ).

- Compound purity : Trace impurities (e.g., dichloromethane) may interfere. Validate via GC-MS ().

- Data normalization : Use internal controls (e.g., empagliflozin as a reference; ).

Advanced methods like surface plasmon resonance (SPR) provide label-free kinetic data (ka/kd) to resolve ambiguities .

Advanced: What strategies are used to profile its pharmacokinetics in preclinical models?

Answer:

Key methodologies include:

- Animal studies : Administer 10 mg/kg (oral) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS at 0.5–24 h post-dose. Parameters:

- Tissue distribution : Radiolabeled (¹⁴C) compound tracking shows preferential renal excretion (>80% in 48 h) .

- Metabolite ID : Use HR-MS/MS to detect O-glucuronide conjugates (m/z 622.18) in urine .

Advanced: How are metabolic pathways elucidated, and what tools detect reactive intermediates?

Answer:

Metabolism is primarily hepatic (CYP3A4/2C8-mediated):

- Phase I : Hydroxylation at the ethoxy group (→ 4-hydroxy metabolite).

- Phase II : Glucuronidation via UGT1A8.

Tools: - Reactive metabolite trapping : Incubate with glutathione (GSH) and human liver microsomes. Detect GSH adducts via neutral loss scan (m/z 129) .

- Stable isotope labeling : Use ¹³C-D-glucitol to trace anhydro ring cleavage in fecal extracts .

Advanced: What computational models predict its off-target effects or toxicity?

Answer:

- QSAR models : Predict renal toxicity using descriptors like logP (2.8) and topological polar surface area (120 Ų) .

- Proteome-wide docking : Screen against >5,000 human proteins to identify off-targets (e.g., weak inhibition of SGLT1; Ki ≈ 1.2 µM) .

- Transcriptomics : RNA-seq of treated proximal tubule cells reveals oxidative stress pathways (e.g., Nrf2 upregulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.